Clorpirifos oxón

Descripción general

Descripción

Chlorpyrifos oxon: is a potent organophosphate compound and an active metabolite of chlorpyrifos. It is known for its ability to inhibit acetylcholinesterase, an enzyme crucial for nerve function. This inhibition leads to the accumulation of acetylcholine, causing continuous nerve signal transmission, which can be toxic to insects and other organisms .

Aplicaciones Científicas De Investigación

Chemistry: Chlorpyrifos oxon is used as a model compound to study the mechanisms of organophosphate toxicity and the development of antidotes. It is also employed in the synthesis of other organophosphate derivatives .

Biology: In biological research, chlorpyrifos oxon is used to study the effects of acetylcholinesterase inhibition on nerve function and development. It serves as a tool to investigate the biochemical pathways involved in neurotoxicity .

Medicine: Chlorpyrifos oxon is utilized in medical research to develop treatments for organophosphate poisoning. It helps in understanding the pharmacokinetics and pharmacodynamics of antidotes like atropine and pralidoxime .

Industry: In the industrial sector, chlorpyrifos oxon is used in the formulation of pesticides and insecticides. Its potent acetylcholinesterase inhibitory properties make it effective against a wide range of pests .

Mecanismo De Acción

Chlorpyrifos oxon exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. The inhibition occurs through the phosphorylation of the serine hydroxyl group in the active site of the enzyme. This leads to the accumulation of acetylcholine, causing continuous stimulation of neurons, which can result in neurotoxicity .

Safety and Hazards

Chlorpyrifos oxon is considered moderately hazardous to humans. Exposure surpassing recommended levels has been linked to neurological effects, persistent developmental disorders, and autoimmune disorders . They cause major toxicities such as AChE inhibition, oxidative stress, and endocrine disruption . Further, it can have adverse hematological, musculoskeletal, renal, ocular, and dermal effects .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Chlorpyrifos Oxon is known to inhibit acetylcholinesterase activity . This interaction with the enzyme acetylcholinesterase is a key aspect of its biochemical role .

Cellular Effects

The effects of Chlorpyrifos Oxon on cells are primarily due to its inhibitory effect on acetylcholinesterase, an enzyme crucial for nerve function . This inhibition can disrupt normal cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

At the molecular level, Chlorpyrifos Oxon exerts its effects through binding interactions with acetylcholinesterase, leading to the inhibition of this enzyme . This can result in changes in gene expression and other cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Chlorpyrifos Oxon have been observed to change over time . It undergoes hydrolysis, resulting in the formation of diethylphosphate and 3,5,6-trichloro-2-pyridinol . These degradation products have been monitored using high-performance liquid chromatography methods with tandem mass spectrometry detection .

Metabolic Pathways

Chlorpyrifos Oxon is involved in metabolic pathways where it is hydrolyzed to form diethylphosphate and 3,5,6-trichloro-2-pyridinol . The exact enzymes or cofactors it interacts with in these pathways are not specified in the available literature .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Chlorpyrifos oxon is typically synthesized through the oxidation of chlorpyrifos. The process involves the use of oxidizing agents such as hydrogen peroxide or sodium hypochlorite under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-25°C .

Industrial Production Methods: Industrial production of chlorpyrifos oxon follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography to ensure the removal of impurities .

Análisis De Reacciones Químicas

Types of Reactions: Chlorpyrifos oxon undergoes several types of chemical reactions, including:

Oxidation: Conversion of chlorpyrifos to chlorpyrifos oxon.

Hydrolysis: Breakdown of chlorpyrifos oxon in the presence of water, leading to the formation of 3,5,6-trichloro-2-pyridinol and diethyl phosphate.

Substitution: Reaction with nucleophiles, such as hydroxide ions, leading to the formation of various substituted products.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.

Solvents: Dichloromethane, water.

Conditions: Temperature range of 0-25°C, neutral to slightly basic pH.

Major Products:

3,5,6-Trichloro-2-pyridinol: A major hydrolysis product.

Diethyl phosphate: Another hydrolysis product.

Comparación Con Compuestos Similares

Similar Compounds:

Parathion: Another organophosphate pesticide with similar acetylcholinesterase inhibitory properties.

Malathion: A less toxic organophosphate used in both agricultural and residential pest control.

Diazinon: An organophosphate insecticide used in agriculture and gardening.

Uniqueness: Chlorpyrifos oxon is unique due to its high potency as an acetylcholinesterase inhibitor and its ability to induce cross-linking between tubulin subunits, disrupting microtubule function. This dual mechanism of action makes it a valuable compound for studying both neurotoxicity and cytoskeletal dynamics .

If you have any more questions or need further details, feel free to ask!

Propiedades

IUPAC Name |

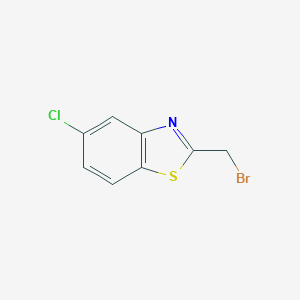

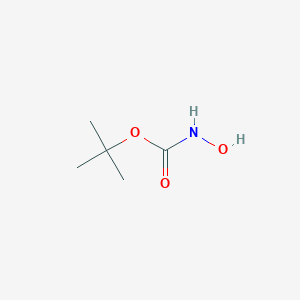

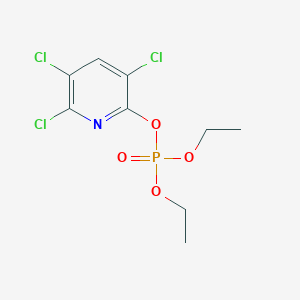

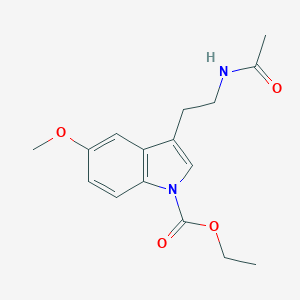

diethyl (3,5,6-trichloropyridin-2-yl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl3NO4P/c1-3-15-18(14,16-4-2)17-9-7(11)5-6(10)8(12)13-9/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMOUPHCTWPNSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)OC1=NC(=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl3NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1038666 | |

| Record name | Chlorpyrifos oxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1038666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5598-15-2 | |

| Record name | Chlorpyrifos oxon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5598-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloropyrifos oxon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005598152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorpyrifos oxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1038666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | diethyl (3,5,6-trichloropyridin-2-yl) phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORPYRIFOS OXON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RC6H1MPX6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Chlorpyrifos Oxon (O,O-diethyl O-(3,5,6-trichloro-2-pyridyl) phosphate), the active metabolite of the insecticide Chlorpyrifos, exerts its primary toxic effect by irreversibly inhibiting acetylcholinesterase (AChE) [, , , ]. This inhibition prevents the breakdown of the neurotransmitter acetylcholine, leading to its accumulation in the synaptic cleft and causing overstimulation of cholinergic receptors. This overstimulation manifests as acute cholinergic toxicity, characterized by symptoms like tremors, seizures, respiratory distress, and even death [, ].

ANone: While the provided research articles do not delve into detailed spectroscopic data, we can provide the basic information:

A: Chlorpyrifos Oxon itself does not exhibit catalytic properties. It acts as an irreversible inhibitor of enzymes like AChE and potentially other serine hydrolases [, , , , ]. Its primary application, stemming from its potent AChE inhibition, has been as an insecticide [, , ].

ANone: The provided research articles do not delve into computational chemistry or QSAR modeling of Chlorpyrifos Oxon.

A: As mentioned earlier, Chlorpyrifos Oxon is unstable in aqueous solutions, undergoing rapid hydrolysis to TCP []. Its formulation as an insecticide generally involves the parent compound, Chlorpyrifos, which is then metabolically activated to the more potent oxon form in vivo [, , ].

ANone: The provided research focuses on the toxicological and biochemical aspects of Chlorpyrifos Oxon. For detailed SHE regulations, you should consult relevant regulatory agencies and guidelines.

ANone: While the provided research does not present a complete PK/PD profile, it reveals crucial information:

- Absorption: Chlorpyrifos, the precursor to Chlorpyrifos Oxon, can be absorbed through various routes, including dermal, inhalation, and oral exposure [].

- Distribution: Following absorption, both Chlorpyrifos and its oxon metabolite can distribute to various tissues, including the brain [, ].

- Metabolism: Chlorpyrifos is metabolized to the more potent Chlorpyrifos Oxon by cytochrome P450 enzymes [, , , ].

- Excretion: Both Chlorpyrifos and its metabolites are primarily eliminated via urine [].

- Pharmacodynamics: The primary mechanism of action is irreversible AChE inhibition [, , , , ].

A: Research indicates that resistance to Chlorpyrifos and its oxon can develop, primarily through the increased expression of detoxification enzymes like carboxylesterases [, ]. One study found that the mosquito Culex pipiens, exhibiting resistance to organophosphates, displayed high levels of esterase B1 activity. This enzyme appears to sequester Chlorpyrifos Oxon, thereby reducing its interaction with AChE and conferring resistance [].

A: Chlorpyrifos Oxon is a highly toxic compound [, , ]. It exerts acute toxicity primarily through AChE inhibition [, , , , ]. Beyond acute effects, research suggests potential long-term consequences, including neurodevelopmental toxicity [, , ]. Animal studies show that exposure to Chlorpyrifos Oxon during critical developmental windows can lead to lasting behavioral and cognitive deficits [, , ].

ANone: The provided research does not focus on drug delivery or targeting strategies for Chlorpyrifos Oxon, as it is a toxic insecticide rather than a therapeutic agent.

A: One of the primary biomarkers of Chlorpyrifos Oxon exposure is the inhibition of AChE activity in blood and tissues [, , ]. Additionally, researchers have explored the detection of diethoxyphosphotyrosine adducts in proteins as a potential biomarker for chronic exposure [, , ].

ANone: Common analytical techniques include:

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used to identify and quantify Chlorpyrifos Oxon and its metabolites in various matrices, including blood, tissues, and environmental samples [, , ].

- High-Performance Liquid Chromatography (HPLC): This method is also used to separate and quantify Chlorpyrifos Oxon and its metabolites [, , , ].

- Mass Spectrometry (MS): This technique is frequently coupled with separation methods like GC and HPLC to identify and quantify Chlorpyrifos Oxon adducts on proteins, providing insights into its mechanisms of toxicity [, , , ].

A: Chlorpyrifos Oxon, as a potent insecticide, raises significant environmental concerns []. It is toxic to a broad range of organisms, including birds, fish, and beneficial insects []. While its degradation in the environment is relatively rapid, it can persist for extended periods in certain conditions, leading to bioaccumulation and potential long-term ecological effects [].

A: Yes, research on Chlorpyrifos Oxon exemplifies cross-disciplinary collaboration. For instance, toxicological studies often utilize analytical chemistry techniques like GC-MS and HPLC to quantify exposure and identify biomarkers [, , ]. Furthermore, understanding the interactions of Chlorpyrifos Oxon with its molecular targets like AChE and muscarinic receptors requires expertise in biochemistry and molecular biology [, , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B128944.png)

![2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)-](/img/structure/B128955.png)